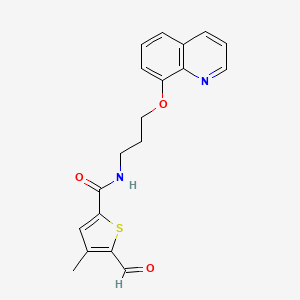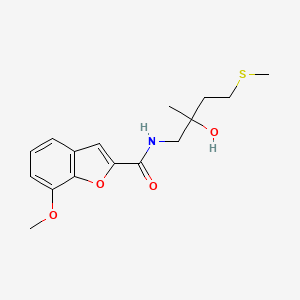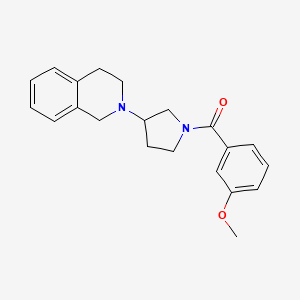
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of thiophene derivatives, such as 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that can produce aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide is based on a thiophene core, a five-membered ring made up of one sulfur atom . The thiophene core is substituted with various functional groups to form the final compound .Chemical Reactions Analysis
Thiophene derivatives can participate in a variety of chemical reactions. For instance, the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, can be used with thiophene derivatives . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
Thiophene, the core structure of 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .科学的研究の応用
Synthesis and Reactivity
Compounds structurally related to "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" have been synthesized and investigated for their reactivity. For instance, Aleksandrov et al. (2020) detailed the synthesis and reactivity of 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline, focusing on electrophilic substitution reactions which led to the formation of various derivatives exclusively substituted at the 5-position of the thiophene ring. Such research underscores the versatility of thiophene and quinoline derivatives in chemical synthesis, offering insights into potential pathways for the synthesis and functionalization of the compound (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Pharmacological Potential
The structural framework of quinoline and thiophene derivatives is frequently explored for pharmacological potential. Mahesh et al. (2010) designed and synthesized a novel series of quinoxalin-2-carboxamides, evaluated as 5-HT3 receptor antagonists for managing depression. Their findings highlight the significance of the aromatic residue in interacting with the receptor, providing a template for investigating the pharmacological activities of "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" in similar contexts (Mahesh, Devadoss, Pandey, Bhatt, & Yadav, 2010).
Antimicrobial and Antitubercular Activity
Research into similar compounds has also revealed antimicrobial and antitubercular properties, suggesting possible applications in developing new antibiotics. Holla et al. (2006) investigated the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, offering a foundation for studying the antimicrobial properties of "5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide" (Holla, Mahalinga, Karthikeyan, Akberali, & Shetty, 2006).
将来の方向性
Thiophene-based analogs, such as 5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide, continue to attract interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the investigation of new structural prototypes with more effective pharmacological activity .
特性
IUPAC Name |
5-formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-13-11-16(25-17(13)12-22)19(23)21-9-4-10-24-15-7-2-5-14-6-3-8-20-18(14)15/h2-3,5-8,11-12H,4,9-10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYVLKGNWCGRCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NCCCOC2=CC=CC3=C2N=CC=C3)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Formyl-4-methyl-N-(3-quinolin-8-yloxypropyl)thiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2767362.png)


![2-(2-Phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)quinoxaline](/img/structure/B2767365.png)
![N-[1-amino-6-methyl-2-oxo-5-(1H-pyrazol-5-yl)-1,2-dihydro-3-pyridinyl]-4-methylbenzenecarboxamide](/img/structure/B2767366.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide](/img/structure/B2767369.png)
![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(tetrahydrofuran-2-yl)methanone](/img/structure/B2767370.png)
![4-[butyl(methyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2767371.png)


![7-(3-bromophenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2767377.png)

